5H-[1,2,4]Triazolo[5,1-a]isoindole, 2-[(2,4-dichlorophenoxy)methyl]-
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Overview
Description
2,4-dichlorophenyl (5H-[1,2,4]triazolo[5,1-a]isoindol-2-ylmethyl) ether is a complex organic compound that belongs to the class of triazoloisoindoles. This compound is characterized by the presence of a triazole ring fused to an isoindole structure, with a 2,4-dichlorophenyl group and an ether linkage. The unique structural features of this compound make it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorophenyl (5H-[1,2,4]triazolo[5,1-a]isoindol-2-ylmethyl) ether typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Fusing the Triazole with Isoindole: The triazole ring is then fused with an isoindole structure through a series of condensation reactions.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced via a nucleophilic substitution reaction, typically using 2,4-dichlorophenol and an appropriate leaving group.
Ether Linkage Formation: The final step involves the formation of the ether linkage, which can be achieved through an etherification reaction using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions . These systems allow for precise control of temperature, residence time, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
2,4-dichlorophenyl (5H-[1,2,4]triazolo[5,1-a]isoindol-2-ylmethyl) ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-dichlorophenyl (5H-[1,2,4]triazolo[5,1-a]isoindol-2-ylmethyl) ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichlorophenyl (5H-[1,2,4]triazolo[5,1-a]isoindol-2-ylmethyl) ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(5H-[1,2,4]triazolo[5,1-a]isoindol-2-yl)ethanethioamide
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
Uniqueness
Compared to similar compounds, 2,4-dichlorophenyl (5H-[1,2,4]triazolo[5,1-a]isoindol-2-ylmethyl) ether stands out due to its unique combination of a triazole ring fused with an isoindole structure and the presence of a 2,4-dichlorophenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H11Cl2N3O |
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Molecular Weight |
332.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-5H-[1,2,4]triazolo[5,1-a]isoindole |
InChI |
InChI=1S/C16H11Cl2N3O/c17-11-5-6-14(13(18)7-11)22-9-15-19-16-12-4-2-1-3-10(12)8-21(16)20-15/h1-7H,8-9H2 |
InChI Key |
CVSKSXOWKCRZNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=NN31)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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